3-Methyl-5-phenylisoxazole chemical properties and structure
3-Methyl-5-phenylisoxazole chemical properties and structure
An In-depth Technical Guide to 3-Methyl-5-phenylisoxazole: Chemical Properties and Structure
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and spectral characteristics of 3-Methyl-5-phenylisoxazole. Aimed at researchers, scientists, and professionals in drug development, this document consolidates essential data, including physicochemical properties, spectroscopic data, and experimental protocols. Furthermore, it delves into the potential biological significance of the isoxazole scaffold, supported by relevant studies.
Chemical Structure and Identifiers
3-Methyl-5-phenylisoxazole is a heterocyclic aromatic organic compound featuring a five-membered isoxazole ring substituted with a methyl group at position 3 and a phenyl group at position 5.
IUPAC Name: 3-methyl-5-phenyl-1,2-oxazole[1] Synonyms: 5-Phenyl-3-methylisoxazole, Isoxazole, 3-methyl-5-phenyl-[1] CAS Number: 1008-75-9[2][3] Molecular Formula: C₁₀H₉NO[2][3] SMILES: Cc1cc(on1)-c2ccccc2[2] InChI Key: FBYQIYSAUFWXQK-UHFFFAOYSA-N[2][3]
Figure 1: Chemical structure of 3-Methyl-5-phenylisoxazole.
Physicochemical Properties
The key physicochemical properties of 3-Methyl-5-phenylisoxazole are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 159.18 g/mol | [1][2] |
| Appearance | White solid | [4][5] |
| Melting Point | 63-68 °C | [2] |
| Boiling Point | 262-264 °C (at 760 mmHg) | [2] |
| pKa | -2.38 ± 0.28 (Predicted) | [5] |
| Storage | Sealed in dry, room temperature | [5][6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of 3-Methyl-5-phenylisoxazole.
¹H NMR Spectroscopy
The proton NMR spectrum provides characteristic signals for the protons in the molecule.
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¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.76 – 7.70 (m, 2H, ArH), 7.46 – 7.37 (m, 3H, ArH), 6.33 (s, 1H, isoxazole-H), 2.33 (s, 3H, CH₃)[4]
¹³C NMR Spectroscopy
The carbon NMR spectrum complements the ¹H NMR data.
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¹³C NMR (100 MHz, CDCl₃) δ (ppm): 169.4, 160.2, 129.8, 128.7, 127.4, 125.5, 100.0, 11.40[4]
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups. Characteristic absorption bands for 3-Methyl-5-phenylisoxazole are expected in the following regions:
-
Aromatic C-H stretch: 3100-3000 cm⁻¹
-
Aliphatic C-H stretch: 2960-2850 cm⁻¹[7]
-
C=C Aromatic stretch: ~1600-1450 cm⁻¹
-
C=N stretch: ~1650-1550 cm⁻¹
-
N-O stretch: ~1385-1340 cm⁻¹
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern. For 3-Methyl-5-phenylisoxazole, the molecular ion peak [M]⁺ is expected at m/z 159.[1]
Experimental Protocols
Synthesis of 3,5-Disubstituted Isoxazoles
A general and widely used method for the synthesis of 3,5-disubstituted isoxazoles involves the cyclocondensation reaction of a 1,3-dicarbonyl compound with hydroxylamine.[8] For the synthesis of 3-Methyl-5-phenylisoxazole, the starting material would be 1-phenyl-1,3-butanedione.
Reaction: 1-phenyl-1,3-butanedione + Hydroxylamine → 3-Methyl-5-phenylisoxazole + 2H₂O
General Procedure:
-
Dissolve the 1,3-dicarbonyl compound (e.g., 1-phenyl-1,3-butanedione) in a suitable solvent such as ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or sodium acetate) to the reaction mixture.
-
Reflux the mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into cold water.
-
The precipitated solid product is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3,5-disubstituted isoxazole.
Figure 2: General synthesis workflow for 3-Methyl-5-phenylisoxazole.
Analytical Methods
-
Nuclear Magnetic Resonance (NMR): Samples are typically dissolved in deuterated chloroform (CDCl₃) for ¹H and ¹³C NMR analysis. Spectra are recorded on a spectrometer operating at a frequency of 400 MHz for proton and 100 MHz for carbon nuclei.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis can be performed to confirm the purity and molecular weight of the compound.[1]
Reactivity and Biological Significance
The isoxazole ring is a prominent scaffold in medicinal chemistry due to its diverse biological activities. While specific data on the biological activity of 3-Methyl-5-phenylisoxazole is limited in the provided search results, isoxazole derivatives have demonstrated a wide range of pharmacological properties.
-
Anticancer Activity: Novel isoxazole derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines, such as human liver and breast cancer cells. Some of these compounds have been shown to induce apoptosis and cell cycle arrest.[9]
-
Enzyme Inhibition: Phenylisoxazole derivatives have been investigated as potential inhibitors of enzymes like α-amylase and α-glucosidase, which are relevant targets in the management of type 2 diabetes.[10]
-
Antibacterial Properties: The isoxazole nucleus is a key component of some sulfonamide antibiotics, indicating its importance in the development of antibacterial agents.[11]
The synthetic accessibility of the isoxazole ring allows for the generation of large libraries of compounds for screening and drug discovery programs.
Safety Information
-
GHS Classification: 3-Methyl-5-phenylisoxazole is classified as harmful if swallowed (Acute Toxicity 4, Oral).[1]
-
Precautionary Statements: P264, P270, P301+P317, P330, P501.[1]
-
Personal Protective Equipment (PPE): It is recommended to use a dust mask, eye shields, and gloves when handling this compound.[2]
Conclusion
3-Methyl-5-phenylisoxazole is a well-characterized compound with defined chemical and physical properties. Its synthesis is straightforward, and its structure can be unambiguously confirmed using standard spectroscopic techniques. The isoxazole moiety is of significant interest in medicinal chemistry, suggesting that 3-Methyl-5-phenylisoxazole and its derivatives could serve as valuable building blocks for the development of new therapeutic agents. This guide provides a solid foundation of technical information for researchers working with this compound.
References
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